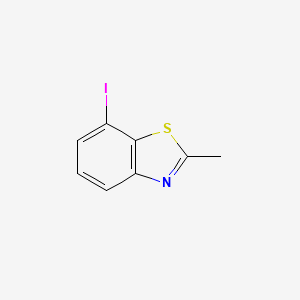
3-ブロモ-2-クロロ-5-フルオロベンズアルデヒド
概要
説明
3-Bromo-2-chloro-5-fluorobenzaldehyde is an organic compound used as an intermediate in organic syntheses . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of 3-Bromo-2-chloro-5-fluorobenzaldehyde involves organic synthesis reactions . For instance, 2-Bromo-5-fluorobenzaldehyde can be prepared by reacting 2-bromo-5-fluorotoluene with N-bromosuccinimide .Molecular Structure Analysis
The molecular formula of 3-Bromo-2-chloro-5-fluorobenzaldehyde is C7H3BrClFO . The InChI code is 1S/C7H3BrClFO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H .Chemical Reactions Analysis
3-Bromo-2-chloro-5-fluorobenzaldehyde is a reactant in the synthesis of 3,4-diamino-3-cyclobutene-1,2-diones and 9,10-Dihydro-9,10-diboraanthracenes . It is also used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles .Physical and Chemical Properties Analysis
3-Bromo-2-chloro-5-fluorobenzaldehyde is a solid at room temperature . The molecular weight is 237.46 . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the search results.科学的研究の応用
ベンゾキサボロールの合成
“3-ブロモ-2-クロロ-5-フルオロベンズアルデヒド”は、ベンゾキサボロールの合成における前駆体として使用できます。 ベンゾキサボロールは、分子レセプター、結晶工学におけるビルディングブロック、分子インプリンティングのためのステロイドコンジュゲート、色素、α-ヒドロキシカルボン酸のバイオセンサーなど、材料科学において用途があります .
Safety and Hazards
3-Bromo-2-chloro-5-fluorobenzaldehyde is associated with several safety hazards. It may cause skin and eye irritation, and it may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
作用機序
Mode of Action
The mode of action of 3-Bromo-2-chloro-5-fluorobenzaldehyde is primarily through its reactivity with other compounds. The halogen atoms (bromine, chlorine, and fluorine) and the aldehyde group in the molecule can participate in various chemical reactions. For instance, the bromine atom can undergo a Suzuki coupling reaction under palladium catalysis with organoboronic acids . The compound can also undergo nucleophilic addition reactions with common nucleophiles such as formate and organolithium reagents to yield corresponding benzyl alcohol derivatives .
Biochemical Pathways
As an intermediate in organic syntheses, it can be used to synthesize a variety of complex organic molecules, potentially affecting multiple biochemical pathways depending on the final product .
Result of Action
As an intermediate in organic syntheses, its effects would largely depend on the final compounds it is used to synthesize .
Action Environment
The action of 3-Bromo-2-chloro-5-fluorobenzaldehyde can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, pH, and the presence of other chemicals . Its stability can be influenced by light, as it is light-sensitive . These factors can potentially influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
3-Bromo-2-chloro-5-fluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The compound’s halogen atoms and aldehyde group make it reactive towards nucleophilic attack, allowing it to participate in various chemical reactions. For instance, the bromine atom can undergo nucleophilic substitution reactions, while the aldehyde group can form Schiff bases with amino groups in proteins. These interactions can lead to the modification of enzyme activity and protein function. Additionally, 3-Bromo-2-chloro-5-fluorobenzaldehyde can act as an electrophile in reactions with nucleophilic biomolecules, potentially altering their structure and activity .
Cellular Effects
The effects of 3-Bromo-2-chloro-5-fluorobenzaldehyde on cellular processes are multifaceted. This compound can influence cell signaling pathways by modifying key signaling proteins through covalent binding. For example, the aldehyde group can react with cysteine residues in proteins, leading to changes in protein conformation and function. This can impact various cellular processes, including gene expression and cellular metabolism. Studies have shown that 3-Bromo-2-chloro-5-fluorobenzaldehyde can induce oxidative stress in cells, leading to the activation of stress response pathways and alterations in cellular homeostasis .
Molecular Mechanism
At the molecular level, 3-Bromo-2-chloro-5-fluorobenzaldehyde exerts its effects through several mechanisms. One key mechanism involves the formation of covalent adducts with nucleophilic biomolecules, such as proteins and nucleic acids. The aldehyde group of 3-Bromo-2-chloro-5-fluorobenzaldehyde can form Schiff bases with amino groups in proteins, leading to the modification of protein structure and function. Additionally, the halogen atoms can participate in halogen bonding interactions with biomolecules, further influencing their activity. These interactions can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-chloro-5-fluorobenzaldehyde can change over time due to its stability and degradation properties. The compound is relatively stable under inert atmosphere and low temperatures, but it can degrade over time when exposed to light and air. Long-term studies have shown that 3-Bromo-2-chloro-5-fluorobenzaldehyde can have sustained effects on cellular function, including prolonged activation of stress response pathways and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-Bromo-2-chloro-5-fluorobenzaldehyde in animal models vary with dosage. At low doses, the compound can induce mild oxidative stress and transient changes in cellular signaling pathways. At higher doses, 3-Bromo-2-chloro-5-fluorobenzaldehyde can cause significant toxicity, including cell death and tissue damage. Studies in animal models have identified threshold doses beyond which the compound’s adverse effects become pronounced, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
3-Bromo-2-chloro-5-fluorobenzaldehyde is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with biomolecules. These metabolic processes can influence the compound’s bioavailability and toxicity. Additionally, 3-Bromo-2-chloro-5-fluorobenzaldehyde can affect metabolic flux and metabolite levels by altering the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 3-Bromo-2-chloro-5-fluorobenzaldehyde is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 3-Bromo-2-chloro-5-fluorobenzaldehyde can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioactivity and toxicity .
Subcellular Localization
The subcellular localization of 3-Bromo-2-chloro-5-fluorobenzaldehyde is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. These localizations can impact the compound’s activity and function, as well as its interactions with other biomolecules. For example, the presence of 3-Bromo-2-chloro-5-fluorobenzaldehyde in the mitochondria can affect mitochondrial function and energy metabolism .
特性
IUPAC Name |
3-bromo-2-chloro-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELBOBDPFXOLBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


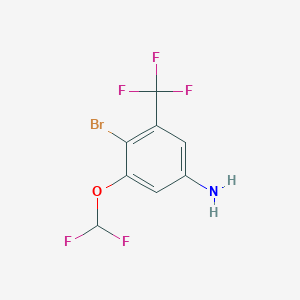
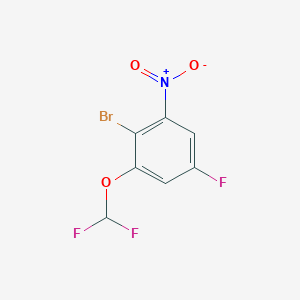


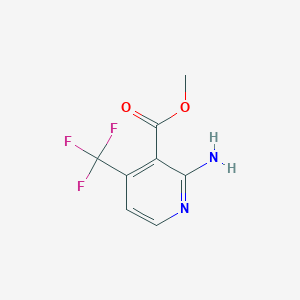


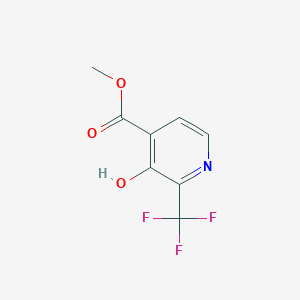
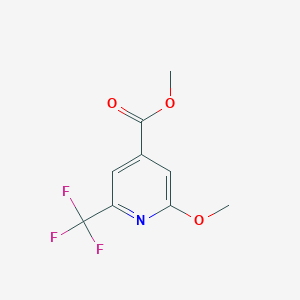
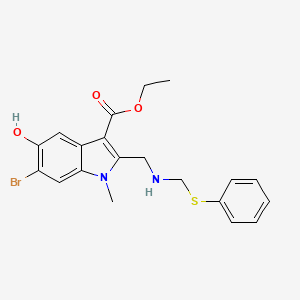

![3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1410249.png)
